molecular formula C17H20N4O4S B6505838 Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- CAS No. 1448128-26-4

Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-

Cat. No.: B6505838
CAS No.: 1448128-26-4
M. Wt: 376.4 g/mol
InChI Key: XYYXKMRRQQQOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide-derived acetamide featuring a 2-pyrazinyloxy-piperidinyl moiety linked via a sulfonyl group to the phenylacetamide core. Its structure combines a sulfonamide pharmacophore with a pyrazine heterocycle, which is often associated with diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.

Properties

IUPAC Name

N-[4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-13(22)20-14-2-4-16(5-3-14)26(23,24)21-10-6-15(7-11-21)25-17-12-18-8-9-19-17/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYXKMRRQQQOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159347
Record name Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448128-26-4
Record name Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448128-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

Piperidin-4-ol reacts with 2-chloropyrazine under basic conditions to form the pyrazinyloxy substituent. A representative protocol involves:

  • Reactants : Piperidin-4-ol (1.0 eq), 2-chloropyrazine (1.2 eq)

  • Base : Potassium carbonate (2.5 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 80–90°C for 12–16 hours.

  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

The reaction proceeds via deprotonation of the piperidine hydroxyl group, followed by nucleophilic displacement of the chlorine atom on pyrazine. Steric hindrance at the 4-position of piperidine necessitates prolonged heating for complete conversion.

Introduction of the sulfonyl group to the piperidine nitrogen is achieved through reaction with a sulfonyl chloride derivative.

Sulfonyl Chloride Coupling

  • Reactants : 4-(2-Pyrazinyloxy)piperidine (1.0 eq), 4-nitrophenylsulfonyl chloride (1.1 eq)

  • Base : Triethylamine (TEA, 2.0 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 80–85% after recrystallization (ethanol/water).

The sulfonylation proceeds via a two-step mechanism: (1) formation of a sulfonate intermediate and (2) nucleophilic attack by the piperidine nitrogen. Excess base ensures complete deprotonation of the piperidine, while low temperatures minimize side reactions.

Reduction and Acetylation to Form the Acetamide Moiety

The nitro group on the sulfonylated intermediate is reduced to an amine, followed by acetylation to yield the final acetamide.

Nitro Reduction

  • Catalyst : Palladium on carbon (Pd/C, 10 wt%)

  • Conditions : Hydrogen gas (1 atm), methanol, 25°C for 2 hours.

  • Yield : 90–95% (quantitative conversion).

Acetylation

  • Reactants : 4-Aminophenylsulfonylpiperidine (1.0 eq), acetyl chloride (1.5 eq)

  • Base : Pyridine (3.0 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 85–90% after filtration.

The acetylation step employs pyridine to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acetyl chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing ionic intermediates. Elevated temperatures (50–60°C) reduce reaction time but risk decomposition.

  • Reduction : Methanol as a solvent facilitates hydrogen solubility, while higher pressures (3–5 atm) accelerate reduction without compromising yield.

Catalytic Enhancements

  • Organocatalysts : Quinoline derivatives improve regioselectivity in pyrazinyloxy formation, achieving trans-isomer predominance (90:10 trans:cis).

  • Lewis Acids : Zirconium chloride (ZrCl₄) stabilizes sulfonate intermediates during coupling, reducing side-product formation.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Systems : Tubular reactors enable rapid mixing and heat transfer for sulfonylation, reducing batch time by 40%.

  • Catalyst Recycling : Immobilized Pd/C catalysts in fixed-bed reactors achieve >95% recovery, lowering production costs.

Purity Control

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure acetamide, meeting pharmaceutical-grade standards.

  • Analytical Validation : HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times standardized against reference materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrazinyloxy groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group, potentially converting it into a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a pharmacological agent. Its structural features suggest potential activity in targeting specific biological pathways, particularly in the treatment of various conditions.

Pharmacological Properties

  • β-Adrenoceptor Agonism : Similar compounds have been investigated for their agonistic effects on β-adrenoceptors, which are crucial in managing conditions like overactive bladder and urinary incontinence. For instance, Mirabegron, a related compound, is an approved medication that acts as a selective β-3 adrenergic receptor agonist .
  • Protein Kinase Inhibition : Acetamide derivatives have been studied for their inhibitory effects on protein kinases, which are significant targets in cancer therapy. The inhibition of c-Met protein kinase has been associated with antitumor activity .

Synthesis and Formulation

The synthesis of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- involves multi-step chemical reactions that require careful control of reaction conditions to ensure high purity and yield. The methods often include:

  • Use of organic solvents like tetrahydrofuran (THF) during synthesis.
  • Catalytic hydrogenation steps to enhance the compound's activity and stability .

Therapeutic Applications

  • Overactive Bladder Treatment : Clinical studies on Mirabegron have shown its effectiveness in reducing symptoms of overactive bladder, suggesting that similar compounds could have comparable effects through similar mechanisms .
  • Cancer Treatment : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cancer progression. The development of such inhibitors is ongoing, with promising results from preclinical studies .

Safety and Efficacy

Studies assessing the safety profile of related compounds indicate that they can be well-tolerated in clinical settings. For example, Mirabegron has demonstrated a favorable side effect profile compared to traditional antimuscarinic agents used for bladder control .

Data Table: Comparison of Related Compounds

Compound NameChemical FormulaPrimary UseApproval Status
MirabegronC21H24N2O3SOveractive bladder treatmentApproved
Acetamide DerivativeC17H20N4O4SPotential cancer therapyUnder research

This table summarizes key information about Acetamide and its related compounds to provide a clearer understanding of their applications and status in medical science.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

The sulfonamide group’s substitution pattern significantly influences biological activity. Below is a comparative analysis of key analogs:

Compound Name / ID (Reference) Sulfonamide Substituent Key Activity/Property
Target Compound 4-(2-Pyrazinyloxy)-1-piperidinyl N/A (hypothesized antimicrobial/analgesic)
N-[4-(Piperidin-1-ylsulfonyl)phenyl]acetamide (2b) Piperidin-1-yl Antimicrobial (synthesis intermediate)
N-[4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl]acetamide (2c) 4-Methylpiperazin-1-yl Antimicrobial (synthesis intermediate)
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-[(4-Methylphenyl)sulfonyl]phenyl)acetamide () Tosyl (p-toluenesulfonyl) Not reported (structural analog)

Key Observations :

  • Piperidine vs. Piperazine : Piperidine-containing analogs (e.g., 2b) may exhibit simpler pharmacokinetics due to reduced hydrogen-bonding capacity compared to piperazine derivatives (e.g., 2c) .
  • Anti-nociceptive Activity: Compound 36’s diethylsulfamoyl group correlates with anti-hypernociceptive effects, suggesting that bulky substituents may modulate pain pathways .
Heterocyclic Modifications

The pyrazinyloxy group distinguishes the target compound from analogs with other heterocycles:

Compound Name / ID (Reference) Heterocycle/Substituent Activity/Property
Target Compound 2-Pyrazinyloxy Hypothesized target selectivity
N4-Acetylsulfamethazine (5) 4,6-Dimethyl-2-pyrimidinyl Antitubercular (structural analog)
Compound A (aminotriazine) 4-Chlorophenoxy-triazine Sodium channel inhibition (analgesic)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}acetamide Methoxyphenyl Not reported (structural analog)

Key Observations :

  • Pyrimidine vs. Pyrazine : Pyrimidine-containing sulfamethazine (compound 5) is linked to antitubercular activity, whereas pyrazine’s nitrogen-rich structure may favor interactions with bacterial or neuronal targets .
  • Triazine vs. Pyrazine: Aminotriazines (e.g., Compound A) inhibit sodium channels, suggesting that nitrogen-rich heterocycles enhance CNS activity. The target compound’s pyrazinyl group may offer similar advantages .
Pharmacological Profile vs. Analogs
  • Analgesic Activity : Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenylacetamide) showed potency comparable to paracetamol, indicating that piperazinyl sulfonamides may enhance central analgesic effects .
  • Antimicrobial Activity : Thiopyrimidine–benzenesulfonamide hybrids () and thiazole derivatives () highlight the importance of sulfonamide-heterocycle hybrids in antimicrobial design.

Biological Activity

Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is a complex chemical compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Compound Overview

  • Molecular Formula : C17H20N4O4S
  • Molecular Weight : 376.43 g/mol
  • Structure : The compound features a sulfonamide group, a piperidine ring, and a pyrazinyl moiety, which may enhance its biological activity compared to simpler analogs .

Biological Activities

Preliminary studies indicate that N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]acetamide exhibits several biological activities:

  • Antibacterial Activity : Compounds with similar piperidine structures have shown antibacterial properties against various pathogens. The presence of the sulfonamide group is particularly significant for its pharmacological potential .
  • Enzyme Inhibition : Research has demonstrated that derivatives of piperidine can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating diseases related to neurodegeneration and urinary tract infections .
  • Anticancer Properties : Some studies suggest that acetamide derivatives may possess anticancer activity through mechanisms involving the inhibition of specific kinases and modulation of cellular pathways associated with cancer progression .
  • Bone Resorption Inhibition : A related compound demonstrated a strong inhibitory effect on osteoclastogenesis, suggesting potential applications in treating osteoporosis and other bone-related diseases .

Synthesis Methods

The synthesis of N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]acetamide typically involves multistep processes including:

  • Formation of the piperidine ring.
  • Introduction of the sulfonamide group.
  • Final acetamide formation through acylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Case Studies

A review of related compounds highlights the pharmacological potential of similar structures:

Compound Name Biological Activity Key Findings
PPOAC-BzOsteoclastogenesis InhibitionPrevents bone loss in vivo; alters mRNA expression of osteoclast markers .
Acetamide DerivativesAntibacterial & Enzyme InhibitionEffective against Gram-positive and Gram-negative bacteria; AChE inhibition noted .
Heme Oxygenase InhibitorsCancer Treatment PotentialCompounds showed IC50 values indicating effective inhibition in cancer cell lines .

Research Findings

Recent findings emphasize the need for further exploration into the interactions of N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]acetamide with biological targets. Initial results suggest that this compound could be an intriguing candidate for drug development due to its multifaceted pharmacological profile.

Q & A

Q. Table 1: Representative Synthesis Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Key ReagentsReference
Compound 1787142Na₂CO₃, methanol
Compound 1872224HCl, distilled water

What advanced techniques are essential for confirming the molecular structure?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal structures to determine dihedral angles (e.g., 83.2° between aromatic rings in N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) and intermolecular interactions (N–H⋯O, C–H⋯O) .
  • Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, acetamide protons typically resonate at δ 2.1–2.3 ppm .
    • FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., C₁₃H₁₈N₂O₃S: 282.36 g/mol) .

What in vitro models are appropriate for evaluating pharmacological potential?

Methodological Answer:

  • Anti-Inflammatory Assays : Use carrageenan-induced hypernociception models to assess analgesic activity, as seen in N-phenylacetamide sulfonamides with comparable efficacy to paracetamol .
  • Antimicrobial Screening : Test against Candida parapsilosis or Staphylococcus aureus using broth microdilution (MIC values). Note that some analogs show weak antifungal activity despite structural similarities .
  • Enzyme Inhibition : Screen for acetylcholinesterase (AChE) inhibition via Ellman’s method, though weak activity has been observed in thiazole-containing derivatives .

How should discrepancies in biological activity data be addressed?

Methodological Answer:

  • Control for Substituent Effects : Compare analogs with systematic variations (e.g., piperazinyl vs. piperidinyl groups). For example, Compound 35 (4-methylpiperazinyl) showed superior analgesic activity to Compound 37 (piperazinyl) .
  • Validate Assay Conditions : Ensure consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and reagent batches. Reproduce experiments in triplicate .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to explain activity differences based on binding affinity to targets like COX-2 .

What methodologies are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Bioisosteric Replacement : Replace the pyrazinyloxy group with pyrimidine or phenyl rings to assess impact on solubility and target binding .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide linker, acetamide group) using software like Schrödinger’s Phase .
  • QSAR Modeling : Develop quantitative models correlating logP values or Hammett constants with biological activity .

What are the challenges in chromatographic purity analysis?

Methodological Answer:

  • Column Selection : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) to resolve polar impurities .
  • Detector Sensitivity : Employ UV detection at 254 nm for sulfonamide derivatives. Adjust gradient elution to separate closely related analogs (e.g., Compounds 17–19) .
  • Impurity Profiling : Characterize byproducts (e.g., hydrolyzed sulfonamides) via LC-MS/MS and reference standards .

Which in silico approaches predict the mechanism of action?

Methodological Answer:

  • Molecular Dynamics Simulations : Simulate binding stability to proposed targets (e.g., NMDA receptors) using GROMACS .
  • ADMET Prediction : Use SwissADME to estimate blood-brain barrier permeability and CYP450 interactions, critical for CNS-targeting analogs .
  • Network Pharmacology : Integrate omics data to identify multi-target effects (e.g., COX-2, TNF-α) .

What ethical guidelines apply to preclinical studies?

Methodological Answer:

  • Non-Clinical Use : Adhere to FDA guidelines stating that such compounds are not approved for human/animal treatment. Conduct studies in vitro or in non-living systems .
  • Safety Protocols : Follow OSHA standards for handling sulfonamides (e.g., PPE, fume hoods) and dispose of waste via certified facilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.